molecular formula C23H17BrO3 B14561685 2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione CAS No. 61668-27-7

2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione

Cat. No.: B14561685
CAS No.: 61668-27-7
M. Wt: 421.3 g/mol
InChI Key: XLFYLPWMTXTJDM-UHFFFAOYSA-N
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Description

2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione is an organic compound characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a phenylbutane-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione typically involves the reaction of benzoyl chloride with 4-bromophenylacetic acid under basic conditions. The reaction is often catalyzed by bases such as pyridine or triethylamine. The mixture is then subjected to microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid supports and microwave activation can also be employed to achieve higher yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Scientific Research Applications

2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-1-(4-bromophenyl)-1,3-butanedione
  • N-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]acetamide

Uniqueness

2-Benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it a valuable compound for various applications .

Properties

CAS No.

61668-27-7

Molecular Formula

C23H17BrO3

Molecular Weight

421.3 g/mol

IUPAC Name

2-benzoyl-1-(4-bromophenyl)-4-phenylbutane-1,4-dione

InChI

InChI=1S/C23H17BrO3/c24-19-13-11-18(12-14-19)23(27)20(22(26)17-9-5-2-6-10-17)15-21(25)16-7-3-1-4-8-16/h1-14,20H,15H2

InChI Key

XLFYLPWMTXTJDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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